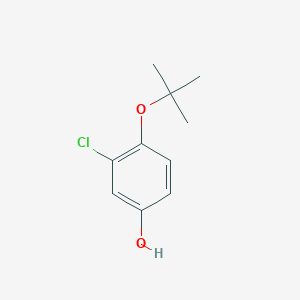

4-(Tert-butoxy)-3-chlorophenol

Beschreibung

4-(Tert-Butoxy)-3-chlorophenol is a phenolic compound featuring a chlorine atom at the 3-position and a tert-butoxy group (-O-C(CH₃)₃) at the 4-position of the benzene ring. The tert-butoxy group introduces steric bulk and moderate electron-donating effects via resonance, while the chlorine atom exerts an electron-withdrawing inductive effect. These substituents influence the compound’s acidity, solubility, and reactivity. The molecular formula is C₁₀H₁₃ClO₂, with a theoretical molar mass of 200.45 g/mol (calculated).

Eigenschaften

Molekularformel |

C10H13ClO2 |

|---|---|

Molekulargewicht |

200.66 g/mol |

IUPAC-Name |

3-chloro-4-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6,12H,1-3H3 |

InChI-Schlüssel |

FGKKJIKMIZGJHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC1=C(C=C(C=C1)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-(tert-butoxy)-3-chlorophenol typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. Sulfuric acid mixed with quaternary amine, such as benzyltriethylammonium chloride, is used as the catalyst .

Industrial Production Methods

In industrial settings, the production of 4-(tert-butoxy)-3-chlorophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Tert-butoxy)-3-chlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(Tert-butoxy)-3-chlorophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(tert-butoxy)-3-chlorophenol involves its interaction with molecular targets and pathways. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can interact with various biomolecules. The chlorine atom can participate in substitution reactions, further modifying the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

3-Chlorophenol (CAS 108-43-0)

- Molecular Formula : C₆H₅ClO

- Molar Mass : 128.56 g/mol

- Physical Properties : Colorless to pale yellow solid; boiling point ~214°C; density 1.268 g/cm³.

- Acidity : pKa ~8.8 (estimated), reflecting the electron-withdrawing effect of chlorine.

- Key Differences: Simpler structure lacking bulky substituents, leading to higher volatility and lower lipophilicity. Higher acidity compared to 4-(tert-butoxy)-3-chlorophenol due to the absence of electron-donating groups. Widely used as an intermediate in chemical synthesis, whereas the tert-butoxy analog’s applications are less documented .

4-tert-Butyl-3-Chlorophenol (CAS 34593-73-2)

- Molecular Formula : C₁₀H₁₃ClO

- Molar Mass : 184.66 g/mol

- Physical Properties : Boiling point 272.1°C; density 1.109 g/cm³.

- Acidity: pKa 9.22, indicating reduced acidity compared to 3-chlorophenol due to the electron-donating tert-butyl group.

- Key Differences: The tert-butyl group (-C(CH₃)₃) is purely alkyl, providing stronger electron donation via induction than the tert-butoxy group. Higher boiling point than 3-chlorophenol due to increased molecular weight and steric hindrance. Steric effects may reduce reactivity in substitution reactions compared to the tert-butoxy analog .

Tert-Butyl-4-Methoxyphenol

- Molecular Formula : C₁₁H₁₆O₂ (estimated)

- Key Differences: The methoxy (-OCH₃) group is a stronger electron donor than tert-butoxy, further lowering acidity. Safety protocols (e.g., ventilation, PPE) align with phenolic compounds, suggesting similar handling requirements for 4-(tert-butoxy)-3-chlorophenol .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | pKa | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 4-(tert-Butoxy)-3-chlorophenol | C₁₀H₁₃ClO₂ | 200.45 (calc.) | N/A | N/A | N/A |

| 3-Chlorophenol | C₆H₅ClO | 128.56 | ~8.8 | 214 | 1.268 |

| 4-tert-Butyl-3-chlorophenol | C₁₀H₁₃ClO | 184.66 | 9.22 | 272.1 | 1.109 |

Key Findings and Implications

Acidity Trends: The tert-butoxy group in 4-(tert-butoxy)-3-chlorophenol likely results in a pKa closer to 9.22 (as seen in its tert-butyl analog), balancing the electron-withdrawing chlorine and electron-donating tert-butoxy effects. This makes it less acidic than 3-chlorophenol but comparable to 4-tert-butyl-3-chlorophenol .

However, steric bulk may limit membrane permeability .

Synthetic Utility : The tert-butoxy group could serve as a protecting group in organic synthesis, while the chlorine atom offers a site for further functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.